

# A Comprehensive Technical Guide to 6-Chloro-2-methyl-3-nitropyridine

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## Compound of Interest

Compound Name: 6-Chloro-2-methyl-3-nitropyridine

Cat. No.: B048047

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## Introduction

**6-Chloro-2-methyl-3-nitropyridine** is a substituted pyridine derivative recognized for its significant role as a versatile chemical intermediate. Its unique structure, featuring a pyridine ring functionalized with chloro, methyl, and nitro groups, imparts a high degree of reactivity, making it a valuable building block in the synthesis of a wide array of more complex molecules. The official IUPAC name for this compound is **6-chloro-2-methyl-3-nitropyridine**.<sup>[1]</sup> This guide provides an in-depth overview of its chemical properties, synthesis protocols, applications, and safety information, tailored for researchers and professionals in drug development and chemical sciences.

## Chemical and Physical Properties

The fundamental properties of **6-Chloro-2-methyl-3-nitropyridine** are critical for its application in chemical synthesis. These characteristics are summarized in the table below.

Property	Value	Reference
IUPAC Name	6-chloro-2-methyl-3-nitropyridine	[1]
CAS Number	22280-60-0	[1][2]
Molecular Formula	C <sub>6</sub> H <sub>5</sub> ClN <sub>2</sub> O <sub>2</sub>	[1][2]
Molecular Weight	172.57 g/mol	[1][2]
Appearance	White to light yellow to green powder/crystal	[2][3]
Purity	>98.0% (GC)	[2]
Melting Point	53.0 to 57.0 °C	[3]
Canonical SMILES	<chem>CC1=C(C=CC(=N1)Cl)[O-]</chem> INVALID-LINK--[O-]	[1]

## Synthesis and Manufacturing

The synthesis of **6-Chloro-2-methyl-3-nitropyridine** is most commonly achieved through the chlorination of its corresponding hydroxypyridine precursor. The process involves robust reagents to replace the hydroxyl group with a chlorine atom.

## Experimental Protocol: Synthesis from 2-Hydroxy-6-methyl-5-nitropyridine

A general and effective procedure for the synthesis involves the use of phosphorus oxychloride and phosphorus pentachloride.[4]

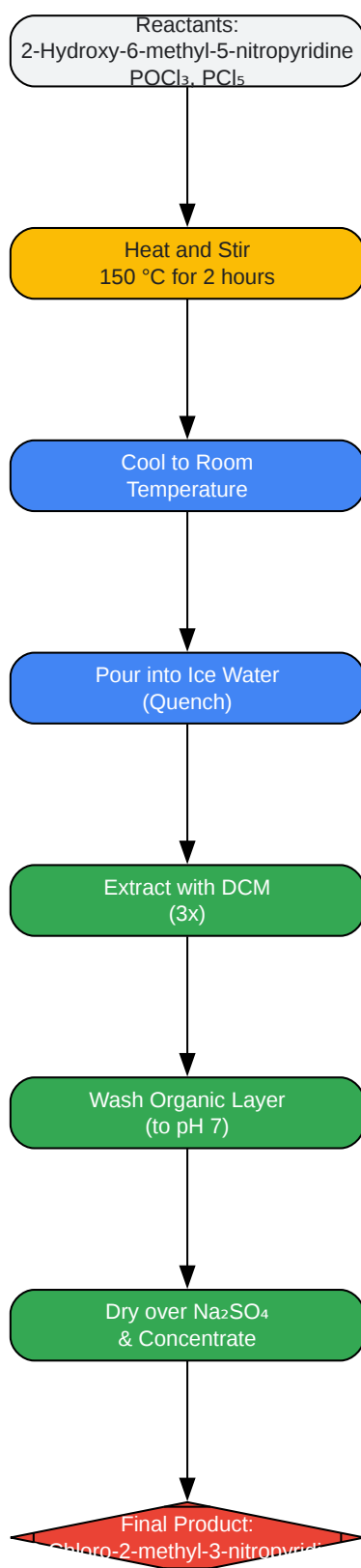
Materials:

- 2-Hydroxy-6-methyl-5-nitropyridine (500 mg, 3.24 mmol)
- Phosphorus oxychloride (POCl<sub>3</sub>, 0.5 mL)
- Phosphorus pentachloride (PCl<sub>5</sub>, 200 mg)

- Dichloromethane (DCM)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Ice water

Procedure:

- A mixture of 2-hydroxy-6-methyl-5-nitropyridine, phosphorus oxychloride, and phosphorus pentachloride is prepared.<sup>[4]</sup>
- The reaction mixture is stirred for 2 hours at 150 °C.<sup>[4]</sup>
- After the reaction is complete, it is cooled to room temperature.<sup>[4]</sup>
- The cooled mixture is carefully poured into ice water.<sup>[4]</sup>
- The aqueous mixture is extracted three times with dichloromethane (3 x 20 mL).<sup>[4]</sup>
- The combined organic phases are washed with water until the pH is neutral (pH 7).<sup>[4]</sup>
- The organic layer is dried over anhydrous sodium sulfate and then concentrated under reduced pressure.<sup>[4]</sup>
- The resulting residue is dried to yield **6-chloro-2-methyl-3-nitropyridine** as a light brown solid (430 mg, 78% yield).<sup>[4]</sup> In some preparations, yields as high as 94% have been reported.<sup>[4]</sup>



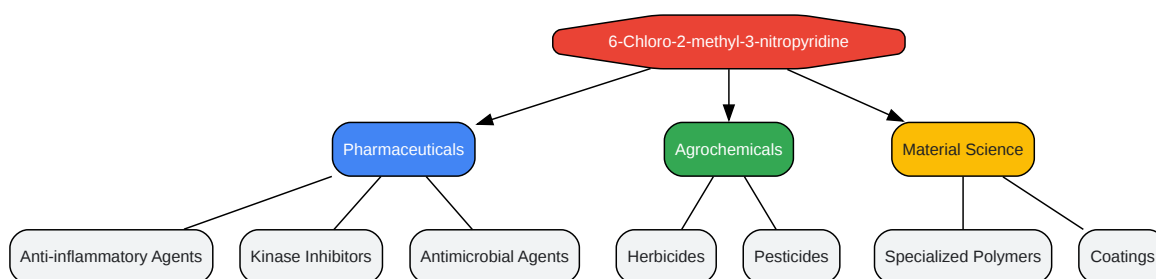
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Workflow for the synthesis of **6-Chloro-2-methyl-3-nitropyridine**.

## Applications in Research and Development

**6-Chloro-2-methyl-3-nitropyridine** is a key building block in several areas of chemical research and industrial development due to its reactive nature.[5]

- **Pharmaceutical Development:** It is a crucial intermediate in the synthesis of various biologically active molecules. It has been used to create anti-inflammatory, antimicrobial, and anti-cancer agents.[5] It also serves as a reactant in the synthesis of treatments for organophosphorus nerve-agent poisoning and as a precursor for kinase inhibitors.[4][6]
- **Agrochemicals:** The compound is utilized in the formulation of pesticides and herbicides, contributing to the development of new agents for crop protection.[5]
- **Material Science:** Researchers have explored its use in the creation of specialized polymers and coatings with unique properties.[5]
- **Biochemical Reagent:** It is used as an organic compound for various life science research applications.[7]



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Key application areas for **6-Chloro-2-methyl-3-nitropyridine**.

## Key Experimental Protocols

The reactivity of the chloro and nitro groups allows for a variety of subsequent chemical transformations, which are fundamental to its utility as an intermediate.

## Experimental Protocol: Palladium-Catalyzed Cross-Coupling

This protocol demonstrates a Sonogashira-type coupling, where the chlorine atom is substituted.

Materials:

- 3-Ethynyl-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one (199 mg, 1.00 mmol)
- **6-Chloro-2-methyl-3-nitropyridine** (172 mg, 1.00 mmol)
- $\text{PdCl}_2(\text{PPh}_3)_2$  (42 mg, 0.06 mmol)
- $\text{P}(\text{t-Bu})_3$  (16 mg, 0.08 mmol)
- Triethylamine (TEA, 1.5 mL)
- N,N-dimethylformamide (DMF, 3 mL)

Procedure:

- The reactants and catalysts are mixed in N,N-dimethylformamide (DMF).[\[4\]](#)
- The reaction mixture is stirred at 100 °C for 3 hours.[\[4\]](#)
- Workup and purification (not detailed in the source) would follow to isolate the coupled product.

## Experimental Protocol: Reduction of the Nitro Group

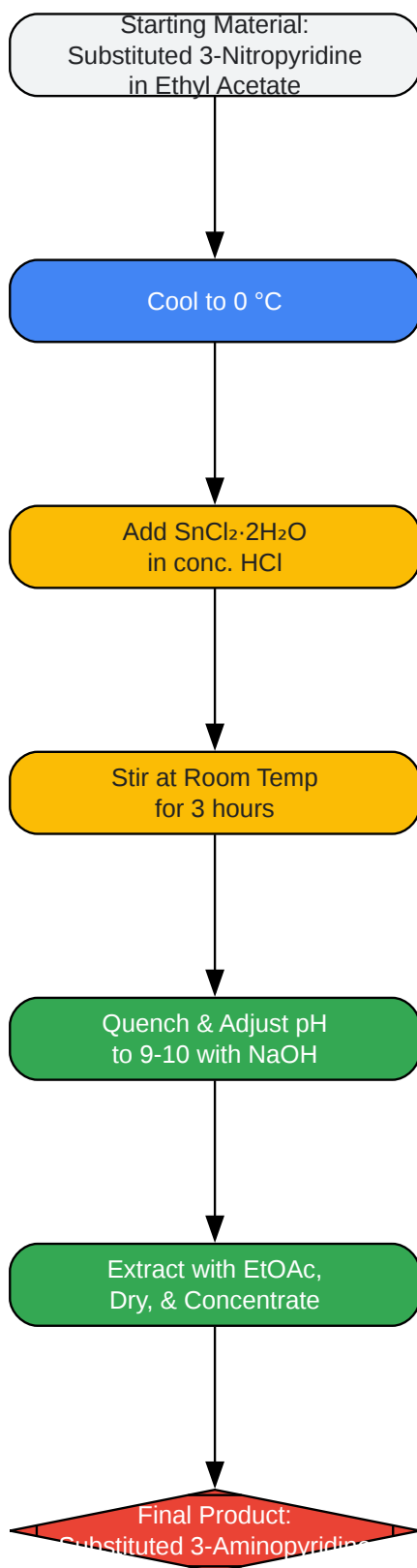
The nitro group can be readily reduced to an amine, opening pathways to further functionalization, such as the formation of amides or fused heterocyclic systems.

Materials:

- Substituted 3-nitropyridine derivative (e.g., product from the coupling reaction above, 194 mg, 0.58 mmol)
- Ethyl acetate (EtOAc, 10 mL)
- Stannous chloride dihydrate ( $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ , 650 mg, 2.90 mmol)
- Concentrated hydrochloric acid (HCl, 1 mL)
- 15% aqueous sodium hydroxide (NaOH)
- Ice water

Procedure:

- The starting nitropyridine is dissolved in ethyl acetate and cooled to 0 °C.[4]
- A solution of stannous chloride dihydrate in concentrated aqueous HCl is added slowly.[4]
- The mixture is stirred at room temperature for 3 hours.[4]
- The reaction is quenched by pouring it into ice water and adjusting the pH to 9-10 with 15% NaOH.[4]
- The product is extracted with ethyl acetate (3 x 25 mL), and the combined organic layers are dried and concentrated to yield the corresponding aminopyridine.[4]



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General workflow for the reduction of the 3-nitro group.



## Safety and Handling

Proper handling of **6-Chloro-2-methyl-3-nitropyridine** is essential due to its hazardous properties. The following table summarizes key safety information based on the Globally Harmonized System (GHS).

Hazard Type	GHS Statement	Reference(s)
Health Hazards	H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3]	[3]
Handling	P264: Wash skin thoroughly after handling.[3] P280: Wear protective gloves/eye protection. Use only under a chemical fume hood.[8] Avoid breathing dust.[8]	[3][8]
First Aid (Skin)	P302 + P352: IF ON SKIN: Wash with plenty of water.[3] P332 + P313: If skin irritation occurs: Get medical advice/attention.[3]	[3]
First Aid (Eyes)	P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]	[3]
Storage	Store in a well-ventilated place. Keep container tightly closed.[8] Store away from strong oxidizing agents and strong bases.[8]	[8]
Disposal	Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[8]	[8]

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## References

- 1. 6-Chloro-2-methyl-3-nitropyridine | C<sub>6</sub>H<sub>5</sub>CIN<sub>2</sub>O<sub>2</sub> | CID 253123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Chloro-2-methyl-3-nitropyridine | CymitQuimica [cymitquimica.com]
- 3. 6-Chloro-2-methyl-3-nitropyridine 22280-60-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 6-Chloro-2-methyl-3-nitropyridine | 22280-60-0 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Nitropyridines in the Synthesis of Bioactive Molecules | MDPI [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. fishersci.com [fishersci.com]
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